molecular formula C20H24FN3O3S2 B2400285 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide CAS No. 897619-01-1

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2400285
CAS No.: 897619-01-1
M. Wt: 437.55
InChI Key: STKBNYUUSNPNOU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2-(methylthio) group and an ethyl chain linked to a sulfonylated piperazine ring bearing a 4-fluorophenyl substituent. The structure combines a lipophilic benzamide moiety with a polar sulfonyl-piperazine group, which may enhance bioavailability and receptor-binding specificity. While direct synthesis details are absent in the provided evidence, analogous compounds (e.g., triazole-thiones and arylpiperazines) suggest that its preparation likely involves sulfonylation of a piperazine intermediate followed by coupling to the benzamide backbone .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S2/c1-28-19-5-3-2-4-18(19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)17-8-6-16(21)7-9-17/h2-9H,10-15H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKBNYUUSNPNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound belongs to the class of benzamide derivatives and features several key structural elements:

  • Fluoro Group : Located at the para position of the benzamide moiety.
  • Sulfonyl Group : Attached to a piperazine ring.
  • Ethyl Linker : Connects the piperazine to the benzamide structure.
  • Methylthio Group : Enhances biological activity and solubility.

The complexity of its structure suggests diverse biological interactions, making it a candidate for further pharmacological exploration.

Research indicates that this compound interacts with specific biological targets, including receptors and enzymes involved in various diseases. The binding affinity and specificity are significantly influenced by the presence of the sulfonyl and methylthio groups, which enhance solubility and receptor interaction.

Table 1: Summary of Biological Targets and Mechanisms

TargetMechanismReference
ReceptorsCompetitive inhibition
EnzymesModulation of enzymatic activity
Antimicrobial ActivityInhibition of microbial growth

Biological Activity

The compound has been studied for its potential therapeutic effects, including:

  • Antimicrobial Properties : Exhibits moderate to good antimicrobial activity against various pathogens. In vitro studies have shown significant inhibition rates.
  • Cytotoxicity : Preliminary studies indicate low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for further development.

Case Studies

  • Antimicrobial Screening :
    • A study evaluated the antimicrobial effects of various derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria.
    CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
    Compound A1532 µg/mL
    Compound B1264 µg/mL
    Target Compound1816 µg/mL
  • Cytotoxicity Assays :
    • The compound was tested against B16F10 melanoma cells, revealing an IC50 value indicating effective inhibition without significant toxicity.

Research Findings

Recent studies have highlighted the potential of this compound in drug design:

  • Pharmacophore Modeling : Computational docking studies suggest that the compound binds effectively to target sites on enzymes, which may lead to its inhibitory effects on specific pathways involved in disease processes.

Table 2: Pharmacological Profiles of Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound XLacks sulfonyl groupDifferent pharmacological profile
Compound YContains methoxynaphthalene groupVariability in receptor interaction
Target CompoundSulfonyl and methylthio groups enhance efficacyPromising therapeutic candidate

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

The table below highlights key structural differences between the target compound and similar analogs from the evidence:

Compound Name Piperazine Substituent Benzamide Substituent Linkage Group Key Functional Features Reference
Target Compound 4-Fluorophenyl 2-(Methylthio) Sulfonylethyl Sulfonyl, methylthio, fluorophenyl -
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 2-Methoxyphenyl 4-Nitro, N-(2-pyridyl) Ethyl Nitro, pyridyl, methoxyphenyl
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one 4-(Trifluoromethyl)phenyl Thiophen-2-yl Butanone Trifluoromethyl, thiophene, ketone
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide Phenyl Azetidinone, chloro, nitro Acetamide Azetidinone, nitro, phenylpiperazine
Key Observations:
  • Piperazine Modifications: The target compound’s 4-fluorophenyl group enhances electron-withdrawing properties compared to 2-methoxyphenyl (electron-donating) in or 4-(trifluoromethyl)phenyl (strongly electron-withdrawing) in .
  • Benzamide Substituents : The 2-(methylthio) group in the target compound introduces steric bulk and sulfur-based metabolism resistance, contrasting with the nitro group in (electron-withdrawing, polar) or thiophene in (aromatic, π-stacking capability).
  • Linkage Groups : The sulfonylethyl linkage in the target compound may improve solubility compared to the ketone in or acetamide in , which are more prone to hydrolysis.

Physicochemical and Pharmacological Implications

  • Metabolic Stability : The methylthio group may resist oxidative metabolism better than nitro or methoxy substituents .
  • Receptor Binding : The sulfonylethyl chain could act as a hydrogen-bond acceptor, similar to ketones in , but with greater stability. Piperazine rings are common in dopamine and serotonin receptor ligands, suggesting CNS activity .

Q & A

Basic: What are the critical steps in synthesizing N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide?

Answer:
The synthesis typically involves three key stages:

Piperazine sulfonylation : Reacting 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃) to form the sulfonylated intermediate .

Benzamide coupling : Coupling the sulfonylated piperazine with 2-(methylthio)benzoyl chloride via nucleophilic acyl substitution. This step requires anhydrous conditions and a base like triethylamine to drive the reaction .

Purification : Column chromatography (normal or reverse-phase) or recrystallization is used to isolate the final product, with yields ranging from 48% to 63% depending on solvent systems and reaction optimization .

Advanced: How can reaction yields for the sulfonylation step be optimized?

Answer:
Yield optimization involves:

  • Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to enhance reactivity without decomposition .
  • Stoichiometric ratios : Using a 1.2–1.5 molar excess of sulfonyl chloride to ensure complete conversion of the piperazine .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile or DMF) improve solubility and reaction kinetics .
  • Catalysts : Adding catalytic iodide (KI) can accelerate sulfonylation by stabilizing transition states .

Basic: Which analytical techniques are used to confirm the structure and purity of the compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and piperazine-sulfonyl connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC assesses purity (>95%), with retention times compared to standards .

Advanced: How can low yields during benzamide coupling be addressed?

Answer:
Common strategies include:

  • Activation of the carboxylic acid : Using HATU or EDCI as coupling agents to improve acylation efficiency .
  • Solvent drying : Rigorous removal of moisture (e.g., molecular sieves) prevents hydrolysis of the benzoyl chloride .
  • Stepwise addition : Slow addition of the acyl chloride to the amine intermediate minimizes side reactions .

Basic: What biological targets are hypothesized for this compound?

Answer:
Based on structural analogs:

  • Serotonin receptors (5-HT) : The piperazine-sulfonyl moiety is known to interact with 5-HT₁A and 5-HT₂A subtypes, suggesting potential neuropharmacological applications .
  • Enzyme inhibition : The benzamide group may target carbonic anhydrase or kinase enzymes, though specific assays are needed for validation .

Advanced: How can structure-activity relationship (SAR) studies guide modifications?

Answer:
Key SAR considerations:

  • Piperazine substituents : Replacing the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) may enhance receptor binding affinity .
  • Benzamide modifications : Introducing polar groups (e.g., -OH or -NH₂) at the 2-(methylthio) position could improve solubility and pharmacokinetics .
  • Sulfonyl linker length : Varying the ethyl spacer (e.g., propyl or butyl) may alter conformational flexibility and target engagement .

Advanced: How to resolve contradictions in purification methods reported across studies?

Answer:

  • Context-dependent selection : Recrystallization (e.g., using ethanol/water) is preferred for high-purity crystalline products, while chromatography resolves complex mixtures with similar Rf values .
  • Yield vs. purity trade-offs : Chromatography (e.g., 10% MeOH/DCM gradient) achieves higher purity (>98%) but may reduce yields compared to recrystallization .

Basic: What are the solubility and stability profiles of this compound?

Answer:

  • Solubility : Moderately soluble in DMSO and DMF, poorly soluble in aqueous buffers (pH 7.4). Co-solvents like PEG-400 or cyclodextrins enhance aqueous dispersion .
  • Stability : Stable at −20°C under inert atmospheres. Degrades under prolonged UV exposure or acidic conditions (pH < 4), requiring dark storage and neutral buffers .

Advanced: What computational methods support target identification?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to serotonin receptors, with scoring functions (e.g., Glide XP) prioritizing high-affinity candidates .
  • Pharmacophore modeling : Matches the sulfonyl-piperazine motif to known receptor ligands, guiding in vitro validation .

Advanced: How to design assays for evaluating in vitro efficacy?

Answer:

  • Receptor binding assays : Radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT₁A) quantifies IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase II) measure activity at varying compound concentrations .
  • Cell viability : MTT or resazurin assays assess cytotoxicity in HEK-293 or SH-SY5Y cell lines .

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